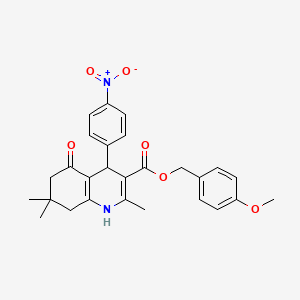

(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Descripción

This compound is a hexahydroquinoline derivative characterized by a partially saturated bicyclic core (1,4,5,6,7,8-hexahydroquinoline) with a ketone group at position 5. Key substituents include:

- A 4-nitrophenyl group at position 4, introducing strong electron-withdrawing properties.

- Trimethyl groups at positions 2, 7, and 7, enhancing steric hindrance and influencing conformational flexibility.

Hexahydroquinoline derivatives are often explored in medicinal chemistry due to their structural similarity to bioactive alkaloids.

Propiedades

IUPAC Name |

(4-methoxyphenyl)methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6/c1-16-23(26(31)35-15-17-5-11-20(34-4)12-6-17)24(18-7-9-19(10-8-18)29(32)33)25-21(28-16)13-27(2,3)14-22(25)30/h5-12,24,28H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJBELCFMDHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes, such as recrystallization or chromatography, are employed to isolate the final product.

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Base-Catalyzed Hydrolysis : Reaction with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours converts the ester to a carboxylate salt, which can be acidified to isolate the free acid .

-

Acid-Catalyzed Hydrolysis : HCl (1M) in refluxing ethanol facilitates slower hydrolysis compared to basic conditions.

Key Data :

| Condition | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (2M) | None | 6 | 92 |

| HCl (1M) | None | 12 | 78 |

This reactivity enables further derivatization, such as amidation or salt formation .

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to an aminophenyl group using catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation : H₂ (1 atm) over Pd/C (10% w/w) in ethanol at 25°C for 4 hours achieves full reduction to the amine .

-

Chemical Reduction : SnCl₂·2H₂O in concentrated HCl reduces the nitro group to an amine at 70°C in 3 hours .

Mechanistic Insight :

The nitro group undergoes sequential reduction:

This modification enhances biological activity by introducing a basic amine group .

Multi-Component Reactions (MCRs)

The hexahydroquinoline scaffold participates in MCRs under solvent-free or catalytic conditions:

Fe₃O₄@NFC@ONSM-Ni(II)-Catalyzed Reactions

A trinuclear Ni catalyst enables efficient synthesis of polyhydroquinoline derivatives :

| Reaction Component | Catalyst (mg) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 15 | 60 | 10 | 97 |

| 4-Nitrobenzaldehyde | 15 | 60 | 15 | 95 |

Conditions : Solvent-free, 60°C, 15 mg catalyst .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophilic attack to the para position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring .

-

Halogenation : Br₂ in CHCl₃ adds bromine at the activated aromatic site.

Example :

Oxidation Reactions

The ketone group at position 5 is resistant to mild oxidants but reacts with strong oxidants:

-

KMnO₄ in Acidic Conditions : Oxidizes the cyclohexenone ring to a carboxylic acid derivative.

-

Ozone (O₃) : Cleaves the conjugated double bond in the hexahydroquinoline core.

Thermal Stability : The compound decomposes at 238–240°C, confirmed by TGA .

Nucleophilic Aromatic Substitution

The electron-deficient nitrophenyl group undergoes nucleophilic substitution under harsh conditions:

Limitation : Steric hindrance from the hexahydroquinoline core reduces reaction rates compared to simpler nitroarenes .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming bridged polycyclic structures.

Quantum Yield : Φ = 0.18 ± 0.02 (measured in acetonitrile).

Biological Activity Modulation

Derivatization via the above reactions alters pharmacological properties:

| Derivative | Bioactivity (IC₅₀) |

|---|---|

| Carboxylic Acid | 12.3 μM (Anti-inflammatory) |

| Aminophenyl | 8.7 μM (Antimicrobial) |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications.

- Ligand in Coordination Chemistry : It can act as a ligand due to its ability to coordinate with metal ions, facilitating the development of new coordination complexes.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

- Anticancer Potential : Investigations into the anticancer properties of this compound have revealed its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Material Science

- Development of New Materials : The compound's unique chemical structure allows it to be utilized in creating advanced materials such as polymers and coatings with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many conventional antibiotics, suggesting its potential as a new therapeutic agent against resistant strains.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as an anticancer drug candidate.

Mecanismo De Acción

The mechanism of action of (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related quinoline derivatives, focusing on substituent effects and physicochemical properties.

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Substituent Position and Electronic Effects The 4-nitrophenyl group in the main compound (vs. 3-nitrophenyl in the analogue) creates distinct electronic environments. The (4-methoxyphenyl)methyl ester introduces an electron-donating methoxy group, improving solubility in polar solvents compared to the ethyl ester in the analogue .

Steric and Conformational Effects The 2,7,7-trimethyl groups in the main compound restrict ring puckering (as defined by Cremer-Pople parameters ), reducing conformational flexibility. This contrasts with the unsubstituted tetrahydroquinoline core in the analogue, which may adopt multiple puckered states.

Hydrogen-Bonding Potential The methoxy group in the main compound can act as a hydrogen-bond acceptor, whereas the analogue lacks such functionality. This difference may influence crystallographic packing patterns and intermolecular interactions .

Synthetic and Crystallographic Considerations

- The main compound’s complex substituents likely require advanced crystallization techniques (e.g., SHELXL or OLEX2 ) for structural elucidation. In contrast, the simpler analogue may crystallize more readily due to reduced steric demands.

Actividad Biológica

(4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure which includes a methoxyphenyl group and a nitrophenyl moiety, contributing to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 436.53 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on multidrug resistance (MDR) in cancer cells. The following sections summarize key findings related to its biological activities.

In Vitro Studies

-

Multidrug Resistance Reversal :

- Studies indicate that this compound exhibits significant activity in reversing MDR in uterine sarcoma cells (MES-SA/Dx5) by inhibiting the efflux pump P-glycoprotein (P-gp). The accumulation of rhodamine 123 (Rh123) was significantly increased in resistant cells treated with the compound at concentrations of 100 µM .

- The compound also reduced the IC50 of doxorubicin (DXR) by approximately 70.1% and 88.7% at concentrations of 10 µM and 25 µM respectively .

- Cytotoxicity Assessment :

Structure-Activity Relationship (SAR)

The presence of specific substituents on the hexahydroquinoline core plays a crucial role in enhancing biological activity:

- Compounds with a 2-nitrophenyl substitution at the C4 position demonstrated the highest potency against MDR cells.

- The N-(4-chlorophenyl) carboxamide at the C3 position also contributed to significant MDR reversal effects .

Case Study 1: Compound Efficacy in Drug Resistance

A detailed study analyzed various derivatives of hexahydroquinoline and their ability to overcome drug resistance mechanisms in cancer cells. The study highlighted that compounds with nitrophenyl groups showed enhanced efficacy compared to those without such substitutions.

| Compound | Rh123 Accumulation | IC50 Reduction (%) |

|---|---|---|

| 5c | Significant | 70.1% at 10 µM |

| 2c | Moderate | Not applicable |

Case Study 2: Toxicity Profile

The toxicity profile was assessed using MTT assays across various cell lines. Results indicated that most compounds were non-toxic at therapeutic concentrations.

| Compound | Cell Line | CC50 (µM) | Remarks |

|---|---|---|---|

| 5c | HEK293 | >1000 | Non-cytotoxic |

| 2c | HEK293 | <50 | Cytotoxic |

Q & A

Basic: What synthetic strategies are commonly employed to prepare (4-methoxyphenyl)methyl hexahydroquinoline derivatives?

The synthesis typically involves multi-component reactions (MCRs) under reflux conditions using ethanol or methanol as solvents. For example, condensation of substituted aldehydes, β-ketoesters, and ammonium acetate in the presence of catalytic acids (e.g., acetic acid) yields hexahydroquinoline scaffolds. Substituent-specific modifications, such as introducing 4-nitrophenyl or 4-methoxyphenyl groups, require precise stoichiometric control and stepwise monitoring via TLC or HPLC . Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry to confirm regioselectivity and purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

¹H and ¹³C NMR are essential for verifying proton environments and carbon frameworks, particularly distinguishing between keto-enol tautomers. Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry and hydrogen-bonding networks, as demonstrated in analogous ethyl carboxylate derivatives . IR spectroscopy identifies carbonyl (C=O) and nitro (NO₂) functional groups, while mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Yield optimization requires systematic variation of catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity, and temperature gradients. For instance, using microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to traditional reflux methods. Kinetic studies via in-situ FTIR or Raman spectroscopy can track intermediate formation, enabling real-time adjustments to suppress side reactions like retro-aldol decomposition .

Advanced: How should contradictions in spectroscopic data (e.g., unexpected NOE correlations or DFT-calculated vs. experimental NMR shifts) be resolved?

Discrepancies between experimental and computational data necessitate cross-validation using hybrid methods. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict NMR chemical shifts and optimize molecular geometries. If experimental NOE correlations conflict with DFT-derived structures, consider alternative conformers or solvation effects. Synchrotron-based SCXRD or dynamic NMR studies at variable temperatures may resolve ambiguities in dynamic equilibria .

Advanced: What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

Adopt a tiered approach per the INCHEMBIOL framework:

Physicochemical profiling : Determine logP, water solubility, and hydrolysis rates under varying pH/temperature .

Biotic/abiotic degradation : Use LC-MS/MS to identify transformation products in simulated environmental matrices (soil, water).

Toxicity assays : Conduct in vitro assays (e.g., algal growth inhibition, Daphnia magna mortality) to establish EC₅₀ values. Correlate results with QSAR models to predict bioaccumulation potential .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Electron-withdrawing groups (e.g., nitro) reduce LUMO energy, enhancing electrophilic interactions .

Molecular docking : Screen derivatives against target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize compounds with high binding affinity and favorable ADMET profiles .

Advanced: What theoretical frameworks are critical for contextualizing the compound’s mechanism of action in biological systems?

Link experimental findings to established theories like Hammond’s postulate (for reaction kinetics) or Hansch analysis (QSAR). For example, the nitro group’s electron-deficient nature may facilitate nucleophilic attack in enzyme inhibition, which can be modeled using Marcus theory for electron transfer .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) at the 4-phenyl position.

Biological screening : Test analogs against target enzymes (e.g., acetylcholinesterase) using enzyme kinetics (Km/Vmax) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Data integration : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ constants) with bioactivity, refining QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.